molecular formula C10H10N2O2 B148094 Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 131020-36-5

Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B148094
CAS No.: 131020-36-5
M. Wt: 190.2 g/mol
InChI Key: HBYFGEOBNHODCG-UHFFFAOYSA-N
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Description

Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. This compound features a benzimidazole core with a methyl group at the 1-position and a carboxylate ester at the 5-position, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of o-phenylenediamine with methyl formate under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. The methyl group is introduced via methylation of the nitrogen atom at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent-free or green chemistry approaches are also explored to minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Benzimidazole alcohols.

    Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.

Scientific Research Applications

Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The methyl and carboxylate groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-Methyl-1H-benzimidazole: Lacks the carboxylate ester group, making it less versatile in certain synthetic applications.

    Methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a different substitution pattern, leading to different reactivity and applications.

    1H-benzo[d]imidazole-5-carboxylate: Lacks the methyl group at the 1-position, affecting its chemical properties and biological activity.

Uniqueness: Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl group and the carboxylate ester enhances its versatility as an intermediate in organic synthesis and its potential as a bioactive compound.

Properties

IUPAC Name

methyl 1-methylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12-6-11-8-5-7(10(13)14-2)3-4-9(8)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYFGEOBNHODCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359479
Record name Methyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131020-36-5
Record name Methyl 1-methyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131020-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 3-amino-4-methylaminobenzoate (prepared as in DE 1990390463 A1) (2.57 g, 14 mmol) in trimethyl orthoformate (50 mL) was refluxed for 16 hours. The solvent was then removed under reduced pressure to afford 2.31 g of product.
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl 1H-benzo[d]imidazole-6-carboxylate (9.5 g, 53.9 mmol) in THF (100 mL) had NaH (2.59 g, 64.7 mmol) added at 0° C. After stirring for 30 min, CH3I (13.23 g, 93.2 mmol) was added and the mixture was stirred at room temperature for 1 h. The reaction was then quenched by addition of water and extracted with DCM (3×100 mL). The combined organic layers were dried over Na2SO4 and concentrated to give a mixture of two isomeric products methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate and methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (8.0 g, Yield 78%). LCMS (m/z): 191.06 (M+1). This crude mixture was used directly in the next step.
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.59 g
Type
reactant
Reaction Step Two
Name
Quantity
13.23 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Mass spectrum (FAB, Pos):m/z 177 (M30 +1, as a free base). ##STR11## 1-Methylbenzimidazole-5-carboxylic acid hydrochloride, 20.2 g (including inorganic matters), was added to 300 ml of methanol and 5 ml of conc. hydrochloric acid was added to the mixture followed by heating to reflux for 7 hours. The solvent was distilled off and 200 ml of water was added to the residue. At 5° to 10° C., 1 N sodium hydroxide solution was added to the mixture to adjust pH to 9 to 10 followed by extraction with ethyl acetate. The ethyl acetate layer was dried over anhydrous magnesium sulfate and filtered. The solvent was distilled off under reduced pressure. The resulting crystals were washed with ether to give 4.8 g of methyl 1-methyl-benzimidazole-5-carboxylate (43.6%, based on 1,5-dimethylbenzimidazole).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate relate to the synthesis of Dabigatran Etexilate related substances?

A1: The provided research article demonstrates the synthesis of four related substances of Dabigatran Etexilate, a drug used for preventing blood clots. this compound represents a key structural fragment within these synthesized substances []. This suggests that understanding the reactivity and properties of this compound is crucial for developing synthetic pathways for Dabigatran Etexilate analogs and potentially other pharmaceuticals with similar structural features.

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